molecular formula C22H25ClN2O5 B12495172 Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12495172
M. Wt: 432.9 g/mol
InChI Key: RIOFVUFIIMKPTG-UHFFFAOYSA-N
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Description

ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group, an acetamido group, and a morpholine ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-chloro-2-methylphenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 4-chloro-2-methylphenoxyacetate.

    Acetamidation: The intermediate is then reacted with acetic anhydride to introduce the acetamido group, forming ethyl 5-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate.

    Morpholine Substitution: Finally, the compound undergoes a substitution reaction with morpholine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the acetamido group may form hydrogen bonds with active site residues, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Shares a similar benzoate ester structure but lacks the morpholine ring.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a similar chlorinated phenoxy group but differs in the acetamido and morpholine substituents.

Uniqueness

ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H25ClN2O5

Molecular Weight

432.9 g/mol

IUPAC Name

ethyl 5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25ClN2O5/c1-3-29-22(27)18-13-17(5-6-19(18)25-8-10-28-11-9-25)24-21(26)14-30-20-7-4-16(23)12-15(20)2/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,24,26)

InChI Key

RIOFVUFIIMKPTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C)N3CCOCC3

Origin of Product

United States

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